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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and

selectivity of Enprostil for the prostaglandin EP3 receptor. Enprostil, a synthetic analog of

prostaglandin E2 (PGE2), is a potent agonist at the EP3 receptor and has been a subject of

interest for its therapeutic potential, particularly in gastroprotection.[1][2] This document details

its binding profile across various prostanoid receptors, the intricate signaling pathways of the

EP3 receptor, and the experimental methodologies used to characterize these interactions.

Quantitative Analysis of Enprostil's Prostanoid
Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on Enprostil's binding affinity

(pKi) and functional potency (pEC50) at various human and animal prostanoid receptors.

Table 1: Enprostil Binding Affinity (pKi) at Human Prostanoid Receptors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1671346?utm_src=pdf-interest
https://www.benchchem.com/product/b1671346?utm_src=pdf-body
https://www.benchchem.com/product/b1671346?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-enprostil
https://pubmed.ncbi.nlm.nih.gov/3092658/
https://www.benchchem.com/product/b1671346?utm_src=pdf-body
https://www.benchchem.com/product/b1671346?utm_src=pdf-body
https://www.benchchem.com/product/b1671346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rece
ptor

Gene
Speci
es

Famil
y

Class Type
pKi
(min)

pKi
(avg)

pKi
(max)

Datab
ase

DP1
PTGD

R

Huma

n

Prosta

noid
A pKi 5.00 5.00 5.00

PDSP

Ki

databa

se[3]

EP1
PTGE

R1

Huma

n

Prosta

noid
A pKi 7.09 7.09 7.09

PDSP

Ki

databa

se[3]

EP2
PTGE

R2
- - - - < 5.00 - -

Functi

onal

Data*

EP3
PTGE

R3

Huma

n

Prosta

noid
A pKi 7.92 7.92 7.92

PDSP

Ki

databa

se[3]

EP4
PTGE

R4

Huma

n

Prosta

noid
A pKi 5.00 5.00 5.00

PDSP

Ki

databa

se

FP
PTGF

R

Huma

n

Prosta

noid
A pKi 7.06 7.06 7.06

PDSP

Ki

databa

se

IP PTGIR
Huma

n

Prosta

noid
A pKi 5.00 5.00 5.00

PDSP

Ki

databa

se

Note: No direct binding affinity data (Ki) for Enprostil at the human EP2 receptor was found.

Functional studies on guinea-pig trachea indicate no activity at concentrations up to 10 µM,

suggesting a pKi of < 5.0.
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Table 2: Enprostil Functional Potency (pEC50) at Various Prostanoid Receptors

Receptor Tissue/Preparation Species
-logEC50 (M) ±
SEM

EP3 Vas Deferens Guinea-Pig 8.30 ± 0.08

FP Colon Rat 7.34 ± 0.11

TP Aorta Guinea-Pig 6.54 ± 0.07

Source: Characterization of the prostanoid receptor profile of enprostil and isomers in smooth

muscle and platelets in vitro.

EP3 Receptor Signaling Pathways
The prostaglandin EP3 receptor is a G-protein coupled receptor (GPCR) known for its complex

signaling capabilities, primarily due to its ability to couple to multiple G-protein subtypes. This

promiscuous coupling allows for a diverse range of cellular responses upon activation by

agonists like Enprostil. The primary signaling cascades are initiated through its interaction with

Gi, Gs, and G13 proteins.

Gi-Coupled Pathway
The canonical signaling pathway for the EP3 receptor is through the inhibitory G-protein, Gi.

Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP

modulates the activity of protein kinase A (PKA) and other cAMP-dependent effectors.
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Gi-Coupled Signaling Pathway of the EP3 Receptor.

Gs and G13-Coupled Pathways
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In addition to its inhibitory role, the EP3 receptor can also couple to the stimulatory G-protein,

Gs, leading to an increase in cAMP production. Furthermore, evidence suggests coupling to

G13, which activates the small GTPase Rho, influencing the actin cytoskeleton and cell

morphology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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